molecular formula C12H10ClN3 B1370365 1-(6-Chloro-4-pyrimidinyl)indoline CAS No. 293292-33-8

1-(6-Chloro-4-pyrimidinyl)indoline

Cat. No. B1370365
M. Wt: 231.68 g/mol
InChI Key: RSEMHHFXNIKRQH-UHFFFAOYSA-N
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Description

“1-(6-Chloro-4-pyrimidinyl)indoline” is a chemical compound with the molecular formula C12H10ClN3 . It is listed under the CAS Number 293292-33-8 .


Molecular Structure Analysis

The molecular structure of “1-(6-Chloro-4-pyrimidinyl)indoline” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 231.681 Da .

Scientific Research Applications

Rhodium(III)-Catalyzed C–H Amination

1-(6-Chloro-4-pyrimidinyl)indoline is utilized in the rhodium(III)-catalyzed C–H functionalization of indolines with anthranils. This process efficiently produces C7-aminated indoline derivatives with excellent site-selectivity and functional group compatibility. These derivatives are significant as they provide facile access to synthetic building blocks for biologically interesting heterocycles (Mishra et al., 2017).

Synthesis of Pyrimidine Derivatives

The compound is used in synthesizing various derivatives like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, which have applications in kinase research areas. These compounds serve as novel scaffolds in pharmaceutical research (Cheung et al., 2001).

Electrophilic Cyclization Reactions

1-(6-Chloro-4-pyrimidinyl)indoline undergoes electrophilic cyclization reactions under silver nitrate catalysis to form annulated pyridine derivatives. This reaction pathway is unique due to the release of indole as an unusual but efficient neutral leaving group (Ghavtadze et al., 2010).

Corrosion Inhibition

Spiropyrimidinethiones derivatives, synthesized from 1-(6-Chloro-4-pyrimidinyl)indoline, have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. These studies are significant for understanding the protective mechanisms in industrial applications (Yadav et al., 2015).

Safety And Hazards

The safety data sheet for “1-(6-Chloro-4-pyrimidinyl)indoline” indicates that it is intended for R&D use only and is not advised for medicinal, household, or other uses .

Future Directions

Indoline compounds, including “1-(6-Chloro-4-pyrimidinyl)indoline”, hold promise in various fields, particularly in drug discovery. They are found in a large number of natural products and have been formally studied in recent years. With ongoing research, indoline derivatives are expected to play a greater role in the medical field .

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEMHHFXNIKRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-4-pyrimidinyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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